molecular formula C11H16O B3420901 1-Butoxy-2-methylbenzene CAS No. 2052-13-3

1-Butoxy-2-methylbenzene

Cat. No.: B3420901
CAS No.: 2052-13-3
M. Wt: 164.24 g/mol
InChI Key: JRMXMUCILWKNNW-UHFFFAOYSA-N
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Description

1-Butoxy-2-methylbenzene, also known as 2-methyl-1-butoxybenzene, is an organic compound belonging to the class of aromatic ethers. It consists of a benzene ring substituted with a butoxy group and a methyl group. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butoxy-2-methylbenzene can be synthesized through the alkylation of 2-methylphenol (o-cresol) with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide. The general reaction scheme is as follows:

C6H4(CH3)OH+C4H9BrC6H4(CH3)(OC4H9)+HBr\text{C}_6\text{H}_4(\text{CH}_3)\text{OH} + \text{C}_4\text{H}_9\text{Br} \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)(\text{OC}_4\text{H}_9) + \text{HBr} C6​H4​(CH3​)OH+C4​H9​Br→C6​H4​(CH3​)(OC4​H9​)+HBr

Industrial Production Methods

In industrial settings, the production of this compound involves similar alkylation reactions but on a larger scale. The process may include continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Butoxy-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic ring can be hydrogenated under high pressure and temperature in the presence of a nickel catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a nickel catalyst.

    Substitution: Halogens (e.g., bromine) with a Lewis acid catalyst like ferric bromide (FeBr₃).

Major Products Formed

    Oxidation: Butoxybenzoic acid or butoxybenzaldehyde.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-Butoxy-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and as a model compound for understanding the behavior of aromatic ethers.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1-butoxy-2-methylbenzene involves its interaction with molecular targets through its aromatic and ether functional groups. The compound can participate in various chemical reactions, such as electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile. The butoxy group can also undergo oxidation or reduction, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Butoxy-4-methylbenzene: Similar structure but with the butoxy group in the para position relative to the methyl group.

    1-Butoxybenzene: Lacks the methyl group, making it less sterically hindered.

    2-Methoxy-1-methylbenzene: Contains a methoxy group instead of a butoxy group, affecting its solubility and reactivity.

Uniqueness

1-Butoxy-2-methylbenzene is unique due to the specific positioning of the butoxy and methyl groups on the benzene ring, which influences its chemical properties and reactivity. The presence of both groups can lead to distinct steric and electronic effects, making it valuable in various applications.

Properties

IUPAC Name

1-butoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-4-9-12-11-8-6-5-7-10(11)2/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMXMUCILWKNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313071
Record name 1-Butoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2052-13-3
Record name 1-Butoxy-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2052-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTYL ORTHO-TOLYL ETHER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A test tube was charged with CuI (20 mg, 0.10 mmol, 10 mol %), 1,10-phenanthroline (36 mg, 0.20 mmol, 20 mol %), Cs2CO3 (456 mg, 1.4 mmol), 2-iodotoluene (127 μL, 1.0 mmol) and n-butanol (1.0 mL). The test tube was sealed and the reaction mixture was stirred at 110° C. for 23 h. The resulting suspension was cooled to room temperature and filtered through a 0.5×1 cm pad of silica gel eluting with ethyl acetate. The filtrate was concentrated. Purification of the residue by flash chromatography on silica gel (2×20 cm; hexane) provided 159 mg (97% yield) of the title compound as a colorless oil.
Quantity
36 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
456 mg
Type
reactant
Reaction Step One
Quantity
127 μL
Type
reactant
Reaction Step One
Name
CuI
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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